HIV-1 Reverse Transcriptase Enzyme Inhibition: Benzothiophene Analog vs. Benzoxazole Clinical Leads L-697,639 and L-697,661
In the recombinant HIV-1 RT RNA-directed DNA polymerase assay at pH 8.2, CAS 143707-83-9 (benzothiophene analog) exhibited an IC₅₀ of 500–501 nM [1]. By comparison, the 4,7-dimethylbenzoxazole analog L-697,639 showed an IC₅₀ of 20 nM in the same assay system—a 25-fold greater potency—while the 4,7-dichlorobenzoxazole analog L-697,661 exhibited an IC₅₀ of 545 nM [2]. This demonstrates that the benzothiophene substituent yields RT inhibitory activity comparable to the dichloro-benzoxazole analog but substantially weaker than the dimethyl-benzoxazole lead compound.
| Evidence Dimension | HIV-1 reverse transcriptase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 500 nM (pH 8.2, recombinant HIV-1 RT, RNA-directed DNA polymerase activity); IC₅₀ = 501 nM (HIV-1 RT) |
| Comparator Or Baseline | L-697,639 (dimethyl-benzoxazole): IC₅₀ = 20 nM; L-697,661 (dichloro-benzoxazole): IC₅₀ = 545 nM |
| Quantified Difference | CAS 143707-83-9 is 25-fold less potent than L-697,639 (500 vs 20 nM); approximately equipotent to L-697,661 (500 vs 545 nM) |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase assay, pH 8.2, in vitro (BindingDB curated data from Merck and Organon laboratories) |
Why This Matters
This IC₅₀ value establishes the compound as a moderate-potency NNRTI useful as a reference standard or tool compound for SAR studies exploring heterocyclic substitution effects, but unsuitable as a replacement for the high-potency lead L-697,639.
- [1] BindingDB BDBM1289: IC₅₀ = 500 nM and 501 nM for 3-[(1-benzothiophen-2-ylmethyl)amino]-5-ethyl-6-methyl-1,2-dihydropyridin-2-one against HIV-1 RT. View Source
- [2] BindingDB BDBM1314 (L-697,639): IC₅₀ = 20 nM; BDBM1317 (L-697,661): IC₅₀ = 545 nM against HIV-1 RT. View Source
